molecular formula C22H25N5 B5326129 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine

5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine

Cat. No. B5326129
M. Wt: 359.5 g/mol
InChI Key: OPCQPJZODOLEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the DNA synthesis and inducing apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the levels of amyloid beta, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine in lab experiments is its potent anticancer activity. Additionally, it has shown promising results in the treatment of neurological disorders. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine. One of the main directions is to further investigate its mechanism of action and optimize its synthesis method. Additionally, more preclinical studies are needed to evaluate its safety and efficacy in animal models. Furthermore, clinical trials are needed to evaluate its therapeutic potential in humans. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies for its potential therapeutic applications. Its potent anticancer activity and neuroprotective effects make it a promising candidate for the development of novel anticancer and neuroprotective agents. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine involves a multi-step process. The first step is the synthesis of 4-(3-methylbenzyl)-1-piperazine carboxylic acid, which is then reacted with 2-chloro-5-nitropyrimidine to form the intermediate product. The intermediate product is then reduced using palladium on carbon to obtain the final product, this compound.

Scientific Research Applications

5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity in various cancer cell lines. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-18-5-4-6-19(13-18)16-26-9-11-27(12-10-26)17-20-14-24-22(25-15-20)21-7-2-3-8-23-21/h2-8,13-15H,9-12,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCQPJZODOLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(N=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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